molecular formula C17H25ClN2O4 B13798144 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride CAS No. 78219-20-2

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride

Cat. No.: B13798144
CAS No.: 78219-20-2
M. Wt: 356.8 g/mol
InChI Key: ACEOOJIRHBJAFB-UHFFFAOYSA-N
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Description

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carbethoxy group, as well as a p-aminobenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves a multi-step process. One common synthetic route includes the esterification of p-aminobenzoic acid with ethanol to form ethyl p-aminobenzoate. This intermediate is then reacted with 1-ethyl-4-piperidone in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use as a local anesthetic or in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, as a potential local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.

    Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.

    Tetracaine: A more potent local anesthetic with a similar structure to procaine.

Uniqueness

3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both carbethoxy and p-aminobenzoate groups

Properties

CAS No.

78219-20-2

Molecular Formula

C17H25ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 4-(4-aminobenzoyl)oxy-1-ethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O4.ClH/c1-3-19-10-9-15(14(11-19)17(21)22-4-2)23-16(20)12-5-7-13(18)8-6-12;/h5-8,14-15H,3-4,9-11,18H2,1-2H3;1H

InChI Key

ACEOOJIRHBJAFB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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